molecular formula C10H12FNO2 B12052056 Methyl 3-amino-3-(3-fluorophenyl)propanoate

Methyl 3-amino-3-(3-fluorophenyl)propanoate

Cat. No.: B12052056
M. Wt: 197.21 g/mol
InChI Key: NZGXGJORNZGEJV-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(3-fluorophenyl)propanoate is a β-amino acid ester featuring a 3-fluorophenyl substituent on the β-carbon and a methyl ester group. Its molecular formula is C₁₀H₁₂FNO₂, with a molecular weight of 197.21 g/mol (CAS: 478408-60-5, (S)-enantiomer hydrochloride) . This compound is a key intermediate in medicinal chemistry, particularly in synthesizing integrin antagonists targeting αvβ6 for pulmonary fibrosis . Its synthesis typically involves the Rodionov reaction followed by esterification or catalytic hydrogenation, though substituent-specific optimization (e.g., Pd/C-HCOOH-CH3OH systems) is required to minimize byproducts .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

methyl 3-amino-3-(3-fluorophenyl)propanoate

InChI

InChI=1S/C10H12FNO2/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3

InChI Key

NZGXGJORNZGEJV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(3-fluorophenyl)propanoate typically involves the reaction of 3-fluorobenzaldehyde with nitromethane to form 3-fluoro-β-nitrostyrene. This intermediate is then reduced to 3-fluoro-β-aminostyrene, which undergoes a Michael addition with methyl acrylate to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(3-fluorophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Methyl 3-amino-3-(3-fluorophenyl)propanoate serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation to form nitro or nitroso compounds and reduction to yield alcohol derivatives—makes it versatile in organic synthesis.

Biology

In biological research, this compound has been investigated for its interactions with enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorophenyl group engages in hydrophobic interactions. These properties are essential for studying enzyme kinetics and receptor-ligand interactions.

Medicine

The compound has shown potential therapeutic properties, particularly in anti-inflammatory and analgesic activities. Preliminary studies indicate that it may modulate biological pathways involved in inflammation and pain management, making it a candidate for drug development in these areas.

This compound exhibits diverse biological activities:

  • Antimicrobial Activity: Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antibacterial properties. The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods.
  • Antioxidant Properties: Research indicates that the compound can reduce oxidative stress in cellular models. In experiments with human vascular endothelial cells, treatment with varying concentrations resulted in a dose-dependent decrease in reactive oxygen species (ROS), highlighting its potential role in mitigating oxidative damage.

Antimicrobial Efficacy Study

A study assessing the antibacterial efficacy of this compound revealed significant inhibition of bacterial growth across various strains. This study utilized standardized methods to confirm its potential as a therapeutic agent against infections.

Cellular Oxidative Stress Reduction

Another significant investigation focused on the antioxidant capabilities of the compound. Researchers treated endothelial cells with the compound and measured ROS levels using fluorescence assays, demonstrating its effectiveness in reducing oxidative stress markers.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(3-fluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Fluorine Position and Number
  • Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride Substituents: 2,4-Difluorophenyl Formula: C₁₀H₁₁F₂NO₂·HCl Molecular Weight: 251.66 g/mol (CAS: 1333750-44-9) .
  • Methyl (3S)-3-amino-3-(3,4-difluorophenyl)propanoate Substituents: 3,4-Difluorophenyl Formula: C₁₀H₁₁F₂NO₂ Molecular Weight: 215.2 g/mol (CAS: 1213138-40-9) . Predicted boiling point: 285.9°C, density: 1.254 g/cm³, pKa: 7.30 . The adjacent fluorines may enhance metabolic stability and lipophilicity compared to monosubstituted derivatives.
  • Methyl (R)-3-amino-3-(3,4,5-trifluorophenyl)propanoate Substituents: 3,4,5-Trifluorophenyl Formula: C₁₀H₁₀F₃NO₂ Molecular Weight: 233.19 g/mol (CAS: 1213919-04-0) . Increased fluorine content likely improves membrane permeability but may reduce solubility.
Functional Group Replacements
  • Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate Substituents: 3-(Trifluoromethyl)phenyl Formula: C₁₁H₁₂F₃NO₂ Molecular Weight: 247.21 g/mol .
  • Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride Substituents: 3-Methoxyphenyl Formula: C₁₁H₁₅NO₃·HCl Molecular Weight: 253.70 g/mol (CAS: 1269634-11-8) . The methoxy group (electron-donating) contrasts with fluorine’s electron-withdrawing nature, altering electronic interactions in biological systems.

Physicochemical and Pharmacokinetic Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa
Methyl 3-amino-3-(3-fluorophenyl)propanoate 3-Fluorophenyl C₁₀H₁₂FNO₂ 197.21 N/A N/A N/A
Methyl (3S)-3-amino-3-(3,4-difluorophenyl)propanoate 3,4-Difluorophenyl C₁₀H₁₁F₂NO₂ 215.2 285.9 (predicted) 1.254 7.30
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate·HCl 2,4-Difluorophenyl C₁₀H₁₁F₂NO₂·HCl 251.66 N/A N/A N/A
Methyl (R)-3-amino-3-(3,4,5-trifluorophenyl)propanoate 3,4,5-Trifluorophenyl C₁₀H₁₀F₃NO₂ 233.19 N/A N/A N/A
  • Lipophilicity : Fluorine substituents increase logP values, enhancing membrane permeability but reducing aqueous solubility. For example, trifluoromethyl derivatives (logP ~2.5) are more lipophilic than methoxy analogs (logP ~1.8) .
  • pKa: Amino groups in these compounds typically exhibit pKa values between 7.0–7.5, making them partially protonated at physiological pH, which influences bioavailability .

Biological Activity

Methyl 3-amino-3-(3-fluorophenyl)propanoate, also known as this compound, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₄FNO₂
  • Molecular Weight : 197.21 g/mol
  • IUPAC Name : 3-(3-fluorophenyl)-beta-alanine methyl ester

The compound features an amino group that facilitates hydrogen bonding and a fluorophenyl moiety that enhances hydrophobic interactions with biological macromolecules. These structural characteristics are pivotal for its biological activity.

Research indicates that this compound interacts with various biological targets, influencing enzyme activity and receptor binding profiles. The following mechanisms have been identified:

  • Hydrogen Bonding : The amino group allows for effective hydrogen bonding with proteins and nucleic acids, which can modulate their functions.
  • Hydrophobic Interactions : The fluorophenyl group contributes to hydrophobic interactions, potentially stabilizing binding to lipid membranes or hydrophobic pockets in proteins.
  • Enzyme Modulation : Studies suggest that this compound may act as a biochemical probe, influencing the activity of specific enzymes involved in metabolic pathways.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus250 µg/mL
Bacillus cereus250 µg/mL

These results indicate that the compound exhibits significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

In addition to its antimicrobial properties, the compound has been evaluated for its antioxidant potential. Studies have demonstrated that it can reduce oxidative stress in cellular models, which is crucial for preventing cellular damage and inflammation. The antioxidant activity was assessed using various assays measuring reactive oxygen species (ROS) levels in treated cells .

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on the antibacterial efficacy of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized a broth microdilution method to determine MIC values, confirming its potential as a broad-spectrum antibacterial agent .
  • Cellular Oxidative Stress Reduction :
    Another significant study focused on the antioxidant properties of the compound. Researchers treated human vascular endothelial cells with varying concentrations of this compound and measured ROS production using fluorescence-based assays. The results indicated a dose-dependent decrease in ROS levels, suggesting its potential role in mitigating oxidative stress .

Q & A

Basic Questions

Q. What are the most reliable synthetic routes for preparing Methyl 3-amino-3-(3-fluorophenyl)propanoate, and how can purity be ensured?

  • Methodological Answer : The compound is commonly synthesized via nucleophilic substitution using 3-fluorobenzyl bromide and methyl 3-aminopropanoate in dimethylformamide (DMF) with a base (e.g., NaH) at 60–80°C . Purification involves recrystallization with ethanol/water or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity. Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. How do the stereochemical properties of this compound influence its reactivity?

  • Methodological Answer : The (R)- or (S)-configuration at the amino-bearing carbon (C3) affects hydrogen-bonding interactions with biological targets. Chiral synthesis can be achieved using enantioselective catalysts (e.g., BINAP-Ru complexes) . Stereochemical analysis requires chiral HPLC (Chiralpak AD-H column) or polarimetry .

Q. What standard characterization techniques are used to confirm the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (400 MHz, CDCl₃) identifies the methyl ester (δ ~3.6 ppm), fluorophenyl protons (δ ~6.8–7.4 ppm), and amino protons (δ ~1.8–2.5 ppm).
  • FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~3350 cm⁻¹ (NH₂) confirm functional groups.
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 212) validates molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?

  • Methodological Answer :

  • Solvent Selection : Replace DMF with THF or toluene for easier post-reaction separation.
  • Catalyst Screening : Test Pd/C or Ni catalysts for faster reaction kinetics.
  • Process Control : Use inline FTIR or Raman spectroscopy to monitor intermediate formation (e.g., imine intermediates) .
    • Data Table :
SolventCatalystTemp (°C)Yield (%)
DMFNaH8072
THFPd/C7085
TolueneNi9078

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies may arise from stereochemical impurities or assay variability. Mitigation steps:

  • Chiral Resolution : Use preparative chiral HPLC to isolate enantiomers and test individually .
  • Assay Standardization : Validate bioactivity in multiple cell lines (e.g., HEK293 vs. HeLa) with controlled ATP levels .
    • Case Study : A 2024 study found (R)-enantiomers showed 3× higher binding affinity to GABA receptors than (S)-forms, explaining prior inconsistent results .

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